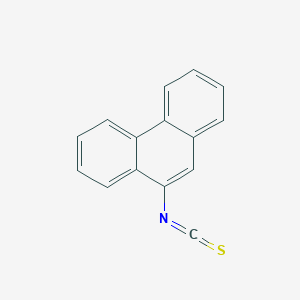
9-Phenanthryl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenanthryl isothiocyanate (9-PITC) is a chemical compound that has been extensively studied for its biological properties. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon that is found in coal tar and petroleum. 9-PITC is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the liver. This property makes it a valuable tool for studying drug metabolism and toxicology.
Mecanismo De Acción
The mechanism of action of 9-Phenanthryl isothiocyanate is through the inhibition of cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs and toxins in the liver. By inhibiting these enzymes, 9-Phenanthryl isothiocyanate can alter the metabolism of drugs and toxins, leading to changes in their pharmacokinetics and toxicity.
Efectos Bioquímicos Y Fisiológicos
9-Phenanthryl isothiocyanate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, it has been shown to induce the expression of phase II detoxification enzymes, which are responsible for the detoxification of many toxins in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 9-Phenanthryl isothiocyanate in laboratory experiments is its potency as a cytochrome P450 inhibitor. This property makes it a valuable tool for studying drug metabolism and toxicology. However, 9-Phenanthryl isothiocyanate also has limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research on 9-Phenanthryl isothiocyanate. One area of interest is its potential as a cancer therapeutic. Its ability to induce apoptosis in cancer cells and inhibit angiogenesis make it a promising candidate for further study. Additionally, its ability to induce the expression of phase II detoxification enzymes could have implications for the treatment of diseases related to oxidative stress and inflammation. Finally, further research is needed to fully understand the potential toxic effects of 9-Phenanthryl isothiocyanate and to develop safe handling and disposal methods.
Métodos De Síntesis
9-Phenanthryl isothiocyanate can be synthesized by reacting phenanthrene with thiophosgene in the presence of a base. The resulting product is purified by column chromatography to obtain pure 9-Phenanthryl isothiocyanate. This method has been used extensively in the synthesis of 9-Phenanthryl isothiocyanate for laboratory use.
Aplicaciones Científicas De Investigación
9-Phenanthryl isothiocyanate has been used in a variety of scientific research applications, including drug metabolism studies, toxicology studies, and cancer research. It is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins in the liver. By inhibiting these enzymes, 9-Phenanthryl isothiocyanate can be used to study the metabolism of drugs and toxins in vitro.
Propiedades
Número CAS |
109340-63-8 |
|---|---|
Nombre del producto |
9-Phenanthryl isothiocyanate |
Fórmula molecular |
C15H9NS |
Peso molecular |
235.31 g/mol |
Nombre IUPAC |
9-isothiocyanatophenanthrene |
InChI |
InChI=1S/C15H9NS/c17-10-16-15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H |
Clave InChI |
YVWFRWJMJDWYMO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C=S |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N=C=S |
Otros números CAS |
109340-63-8 |
Sinónimos |
9-PHENANTHRYLISOTHIOCYANATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



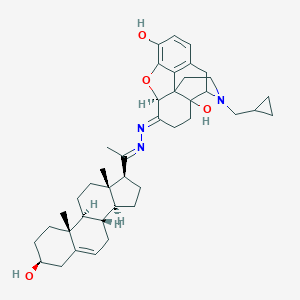
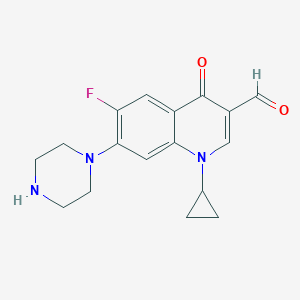

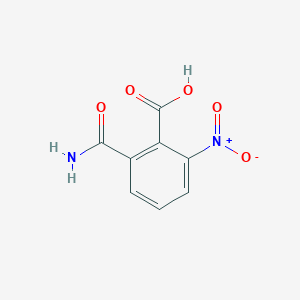

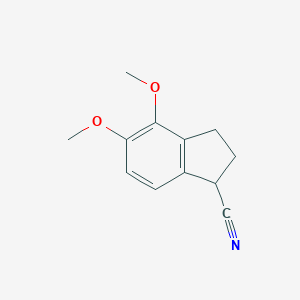
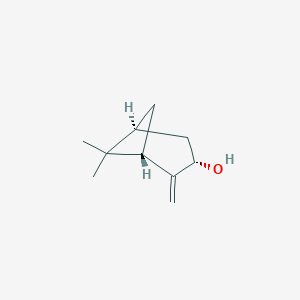
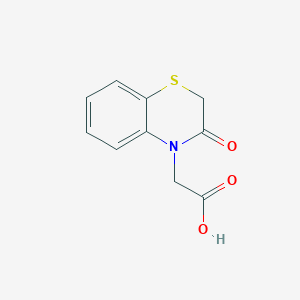
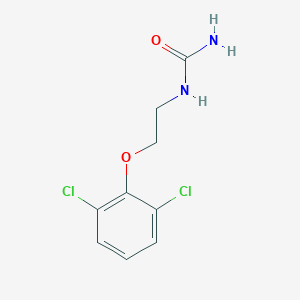
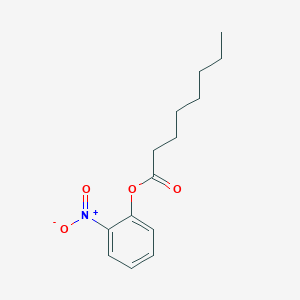
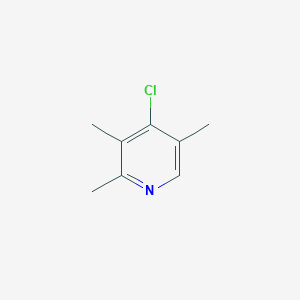
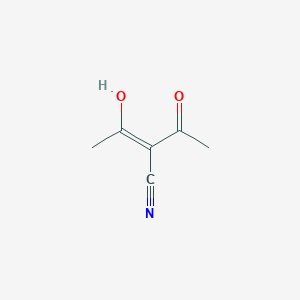
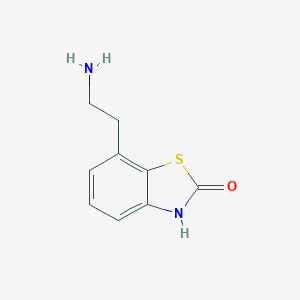
![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)